N-{4-[(E)-phenyldiazenyl]phenyl}-beta-D-mannopyranosylamine
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Overview
Description
N-{4-[(E)-phenyldiazenyl]phenyl}-beta-D-mannopyranosylamine is a compound that combines an azobenzene moiety with a mannopyranosylamine group
Preparation Methods
The synthesis of N-{4-[(E)-phenyldiazenyl]phenyl}-beta-D-mannopyranosylamine typically involves the coupling of an azobenzene derivative with a mannopyranosylamine. One common method includes the use of N-octadecyl-d-mannopyranosylamine, which is synthesized in-house and confirmed by characterization with FTIR and NMR . The reaction conditions often involve specific temperatures and solvents to ensure the successful coupling of the two components.
Chemical Reactions Analysis
N-{4-[(E)-phenyldiazenyl]phenyl}-beta-D-mannopyranosylamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the cleavage of the azo bond.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{4-[(E)-phenyldiazenyl]phenyl}-beta-D-mannopyranosylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-[(E)-phenyldiazenyl]phenyl}-beta-D-mannopyranosylamine involves its interaction with specific molecular targets and pathways. The mannopyranosylamine group can bind to mannose receptors on cell surfaces, facilitating targeted delivery and uptake. The azobenzene moiety can undergo photoisomerization, which can be exploited in various applications such as controlled drug release .
Comparison with Similar Compounds
N-{4-[(E)-phenyldiazenyl]phenyl}-beta-D-mannopyranosylamine can be compared with other similar compounds, such as:
N-{4-[(E)-phenyldiazenyl]anilino}carbonylglutamic acid: This compound also contains an azobenzene moiety but differs in its functional groups and applications.
4-[(E)-phenyldiazenyl]phenylacetic acid: Another azobenzene derivative with distinct chemical properties and uses.
The uniqueness of this compound lies in its combination of the azobenzene and mannopyranosylamine groups, which confer specific binding and reactivity characteristics .
Properties
Molecular Formula |
C18H21N3O5 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-phenyldiazenylanilino)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H21N3O5/c22-10-14-15(23)16(24)17(25)18(26-14)19-11-6-8-13(9-7-11)21-20-12-4-2-1-3-5-12/h1-9,14-19,22-25H,10H2/t14-,15-,16+,17+,18-/m1/s1 |
InChI Key |
XLLPWDQXXAEDJC-DFBDCSAJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
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